molecular formula C8H10BrNO B8579699 3-Bromo-4-(1-methoxy-ethyl)-pyridine

3-Bromo-4-(1-methoxy-ethyl)-pyridine

Cat. No.: B8579699
M. Wt: 216.07 g/mol
InChI Key: AXZKSUNGRDJIFL-UHFFFAOYSA-N
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Description

3-Bromo-4-(1-methoxy-ethyl)-pyridine is a brominated pyridine derivative featuring a methoxyethyl substituent at the 4-position. Bromopyridines are widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine atom, enabling the introduction of diverse functional groups . The 1-methoxy-ethyl group may influence electronic and steric properties, modulating reactivity and solubility compared to other substituents.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

3-bromo-4-(1-methoxyethyl)pyridine

InChI

InChI=1S/C8H10BrNO/c1-6(11-2)7-3-4-10-5-8(7)9/h3-6H,1-2H3

InChI Key

AXZKSUNGRDJIFL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=NC=C1)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

Key analogs and their substituent-driven properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity Reference
3-Bromo-4-(acetylamino)pyridine Acetylamino C₇H₇BrN₂O 215.05 Undergoes cross-coupling with pyrrolylboronic acid (34% yield); acetyl group may deactivate the pyridine ring toward electrophilic substitution .
3-Bromo-4-(4-morpholyl)pyridine Morpholine C₈H₁₁BrN₂O 243.10 ¹H NMR δ 2.8–3.2 (m, NCH₂); MS m/z 243; morpholine enhances solubility in polar solvents .
3-Bromo-4-(thien-3-yl)pyridine Thienyl C₉H₆BrNS 240.12 Synthesized via Suzuki coupling (89% yield); thienyl group introduces π-conjugation, relevant for optoelectronic applications .
3-Bromo-4-(4-trifluoromethyl)phenylpyridine Trifluoromethylphenyl C₁₂H₇BrF₃N 302.10 Used in rhodium-catalyzed methylation (90% yield); CF₃ group increases electron-withdrawing effects, accelerating metal-mediated reactions .
3-Bromo-4-(4-methoxyphenyl)pyridine Methoxyphenyl C₁₂H₁₀BrNO 280.12 GHS hazard class: Acute Toxicity (oral); methoxy group improves stability under acidic conditions .

Reactivity in Cross-Coupling Reactions

  • 3-Bromo-4-(acetylamino)pyridine: Lower yield (30–34%) in Pd-catalyzed cross-coupling due to steric hindrance from the acetylamino group .
  • 3-Bromo-4-(thien-3-yl)pyridine : High yield (89%) in Suzuki reactions, attributed to the electron-rich thienyl group stabilizing the transition state .
  • 3-Bromo-4-(4-trifluoromethyl)phenylpyridine : Electron-withdrawing CF₃ group facilitates oxidative addition in Rh-catalyzed C–H functionalization .

Fluorination Challenges

  • 3-Bromo-4-(boc-amino)pyridine: Fluorination via nucleophilic aromatic substitution failed under standard conditions (125°C, DMSO), likely due to deactivation by the Boc-protected amino group .
  • 3-Bromo-4-nitropyridine : Fluorination yielded 3-bromo-4-fluoropyridine instead of the desired 3-fluoro-4-nitropyridine, highlighting substituent-dependent regioselectivity .

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